molecular formula C13H19NO4 B5813061 Ethyl 5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylate

Ethyl 5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylate

Cat. No.: B5813061
M. Wt: 253.29 g/mol
InChI Key: CXQRRAPJZSWPNU-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylate is a synthetic organic compound that belongs to the furan family This compound is characterized by the presence of a furan ring, a morpholine moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylate typically involves the reaction of 5-methylfuran-2-carboxylic acid with morpholine and ethyl chloroformate. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The morpholine moiety can be substituted with other amines or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and various amines.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Ethyl 5-methyl-4-(morpholin-4-ylmethyl)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The morpholine moiety can interact with biological receptors, while the furan ring can participate in various biochemical reactions. The ester group allows for hydrolysis and subsequent release of active metabolites. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methyl-2-[(morpholin-4-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
  • Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylate is unique due to its specific combination of a furan ring, morpholine moiety, and ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-3-17-13(15)12-8-11(10(2)18-12)9-14-4-6-16-7-5-14/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQRRAPJZSWPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(O1)C)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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